molecular formula C7H14O2S B14698838 5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one CAS No. 22842-72-4

5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one

Cat. No.: B14698838
CAS No.: 22842-72-4
M. Wt: 162.25 g/mol
InChI Key: XLLIIEOPMUFPPP-UHFFFAOYSA-N
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Description

5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one is an organic compound with the molecular formula C7H14O2S It is a ketone with a sulfanyl group and a hydroxyethyl group attached to the pentan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one typically involves the reaction of 2-pentanone with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic addition of the thiol group to the carbonyl group of the ketone .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form a secondary alcohol.

    Substitution: The sulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one involves its interaction with various molecular targets. The hydroxyethyl and sulfanyl groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Pentanone: A simple ketone with similar structural features but lacking the sulfanyl and hydroxyethyl groups.

    2-Hydroxyethyl sulfide: Contains the hydroxyethyl and sulfanyl groups but lacks the ketone functionality.

Uniqueness

5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one is unique due to the presence of both the hydroxyethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

CAS No.

22842-72-4

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

5-(2-hydroxyethylsulfanyl)pentan-2-one

InChI

InChI=1S/C7H14O2S/c1-7(9)3-2-5-10-6-4-8/h8H,2-6H2,1H3

InChI Key

XLLIIEOPMUFPPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCSCCO

Origin of Product

United States

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